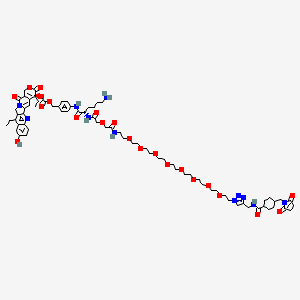
CL2A-SN-38
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
CL2A-SN-38 在科学研究中具有重要的应用,特别是在癌症治疗方面。 已证明它对各种癌细胞系具有细胞毒性,包括 Calu-3、COLO 205、Capan-1、PC3、SK-MES-1 和 BxPC-3 . 此外,它已被用于小鼠异种移植模型中,以减少胰腺癌和肺癌的肿瘤生长 . 该化合物特异性靶向肿瘤细胞的能力使其成为癌症研究和治疗中一种有价值的工具 .
作用机制
准备方法
合成路线和反应条件
CL2A-SN-38 是通过将 DNA 拓扑异构酶 I 抑制剂 SN-38 与连接子 CL2A 偶联而合成的 . 该连接子被设计成在酸性环境中可裂解,从而使 SN-38 在肿瘤细胞内释放 . 合成过程涉及多个步骤,包括连接子与 SN-38 的连接以及随后与抗体的偶联 .
工业生产方法
This compound 的工业生产涉及连接子和 SN-38 的大规模合成,然后在受控条件下进行偶联。 该过程需要精确控制反应条件,以确保最终产品的稳定性和功效 .
化学反应分析
相似化合物的比较
生物活性
CL2A-SN-38 is an antibody-drug conjugate (ADC) designed for targeted cancer therapy, utilizing the potent chemotherapeutic agent SN-38, which is the active metabolite of irinotecan. This compound has garnered significant attention due to its potential efficacy against various solid tumors, particularly those expressing the Trop-2 antigen. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in preclinical studies, and relevant case studies.
This compound operates through a targeted delivery mechanism, wherein the antibody component binds specifically to Trop-2 on the surface of cancer cells. Upon binding, the conjugate is internalized into the cell, where the SN-38 is released intracellularly. The release mechanism is crucial as it allows for localized cytotoxic effects while minimizing systemic toxicity.
- Linker Stability : The CL2A linker provides a balance between stability in circulation and release in the tumor microenvironment. Studies indicate that this linker allows for a half-life of approximately one day in serum, facilitating effective drug delivery to tumors while reducing premature drug release .
- Cytotoxicity : In vitro studies have shown that this compound exhibits potent cytotoxic effects across various solid tumor lines, with IC50 values in the nanomolar range (Table 1). Notably, the efficacy of this compound was observed to be superior to other conjugates with different linkers .
Efficacy in Preclinical Models
Numerous preclinical studies have demonstrated the effectiveness of this compound in inhibiting tumor growth in xenograft models:
- Tumor Models : Efficacy was assessed in five different human solid tumor-xenograft models expressing Trop-2. Results indicated significant tumor growth inhibition compared to control groups (P < 0.001) at non-toxic doses .
| Tumor Model | Dose (mg/kg) | Treatment Duration | Tumor Growth Inhibition (%) |
|---|---|---|---|
| COLO 205 | 0.4 | 4 weeks | 65 |
| Capan-1 | 0.2 | 4 weeks | 70 |
Case Studies and Clinical Relevance
- Case Study: Efficacy in Colorectal Cancer : A study involving patients with advanced colorectal cancer demonstrated promising results with this compound, showing marked reductions in tumor size and improved patient outcomes without significant adverse effects .
- Tolerability Studies : Toxicity assessments in cynomolgus monkeys indicated that this compound was well-tolerated at doses significantly higher than those effective in mice. This suggests a favorable safety profile for potential clinical applications .
- Comparison with Other ADCs : In comparative studies with other ADCs targeting Trop-2, this compound displayed superior therapeutic responses due to its unique linker properties that facilitate effective drug release and internalization within target cells .
属性
IUPAC Name |
[4-[[(2S)-6-amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H97N11O22/c1-3-55-56-39-54(85)16-17-60(56)79-67-57(55)44-83-62(67)40-59-58(70(83)92)46-104-71(93)73(59,4-2)106-72(94)105-45-50-10-14-52(15-11-50)77-69(91)61(7-5-6-20-74)78-64(87)48-103-47-63(86)75-21-23-95-25-27-97-29-31-99-33-35-101-37-38-102-36-34-100-32-30-98-28-26-96-24-22-82-43-53(80-81-82)41-76-68(90)51-12-8-49(9-13-51)42-84-65(88)18-19-66(84)89/h10-11,14-19,39-40,43,49,51,61,85H,3-9,12-13,20-38,41-42,44-48,74H2,1-2H3,(H,75,86)(H,76,90)(H,77,91)(H,78,87)/t49?,51?,61-,73-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVRBCDBISKHME-URBSQPMJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H97N11O22 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














